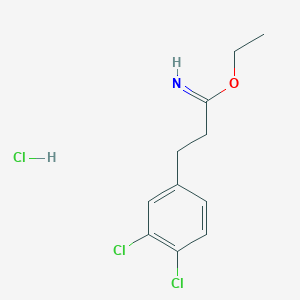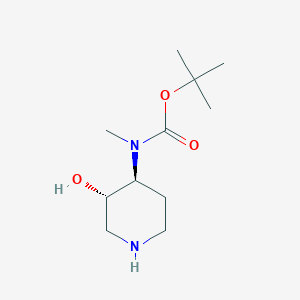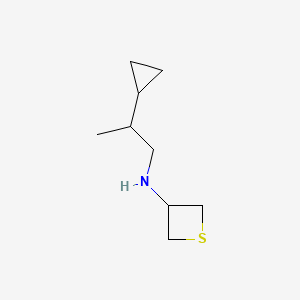![molecular formula C7H14N2 B13333799 3-[(Azetidin-1-yl)methyl]azetidine](/img/structure/B13333799.png)
3-[(Azetidin-1-yl)methyl]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Azetidin-1-yl)methyl]azetidine is a heterocyclic organic compound featuring two azetidine rings. Azetidines are four-membered nitrogen-containing rings known for their significant ring strain, which imparts unique reactivity and stability properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Azetidin-1-yl)methyl]azetidine typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate undergoes aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for azetidine derivatives often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of these reactions is facilitated by the relatively straightforward nature of the aza-Michael addition and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
3-[(Azetidin-1-yl)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azetidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted azetidines .
Scientific Research Applications
3-[(Azetidin-1-yl)methyl]azetidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use as an antihypertensive agent.
Industry: Utilized in the development of new materials, such as polymers with unique properties.
Mechanism of Action
The mechanism of action of 3-[(Azetidin-1-yl)methyl]azetidine involves its interaction with biological targets through its azetidine rings. The ring strain and nitrogen atoms facilitate binding to enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing rings commonly found in pharmaceuticals.
Uniqueness
3-[(Azetidin-1-yl)methyl]azetidine is unique due to its dual azetidine rings, which confer distinct reactivity and stability properties compared to other nitrogen-containing heterocycles.
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1-(azetidin-3-ylmethyl)azetidine |
InChI |
InChI=1S/C7H14N2/c1-2-9(3-1)6-7-4-8-5-7/h7-8H,1-6H2 |
InChI Key |
OIZXVJDPJUESDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13333732.png)
![(2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine](/img/structure/B13333747.png)




![Ethyl 2-amino-5-methyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B13333780.png)


